molecular formula C20H34O2 B14807674 ethyl (5E,9E,12E)-octadeca-5,9,12-trienoate

ethyl (5E,9E,12E)-octadeca-5,9,12-trienoate

Cat. No.: B14807674
M. Wt: 306.5 g/mol
InChI Key: VNRWOSFYACMRHX-WPXFUVLUSA-N
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Description

Ethyl (5E,9E,12E)-octadeca-5,9,12-trienoate is an ester derived from (5E,9E,12E)-octadeca-5,9,12-trienoic acid. This compound is characterized by its long carbon chain with three conjugated double bonds, making it a polyunsaturated fatty acid ester. It is commonly found in various natural oils and has significant applications in different fields due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (5E,9E,12E)-octadeca-5,9,12-trienoate can be synthesized through the esterification of (5E,9E,12E)-octadeca-5,9,12-trienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5E,9E,12E)-octadeca-5,9,12-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: Hydrogenation of the double bonds can yield saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated esters.

    Reduction: Saturated esters.

    Substitution: Amides, alcohol derivatives.

Scientific Research Applications

Ethyl (5E,9E,12E)-octadeca-5,9,12-trienoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell membrane structure and function due to its polyunsaturated nature.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodegradable polymers and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism by which ethyl (5E,9E,12E)-octadeca-5,9,12-trienoate exerts its effects is primarily related to its polyunsaturated structure. The conjugated double bonds allow for interactions with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to potential therapeutic effects such as reduced inflammation and oxidative stress.

Comparison with Similar Compounds

Ethyl (5E,9E,12E)-octadeca-5,9,12-trienoate can be compared with other polyunsaturated fatty acid esters, such as:

    Ethyl (5E,9E,12E,15E)-octadeca-5,9,12,15-tetraenoate: Contains an additional double bond, which may alter its chemical reactivity and biological activity.

    Ethyl (5E,9E)-octadeca-5,9-dienoate: Lacks one of the conjugated double bonds, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific arrangement of double bonds, which imparts distinct chemical reactivity and potential biological effects.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl (5E,9E,12E)-octadeca-5,9,12-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,15-16H,3-7,10,13-14,17-19H2,1-2H3/b9-8+,12-11+,16-15+

InChI Key

VNRWOSFYACMRHX-WPXFUVLUSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CC/C=C/CCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)OCC

Origin of Product

United States

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